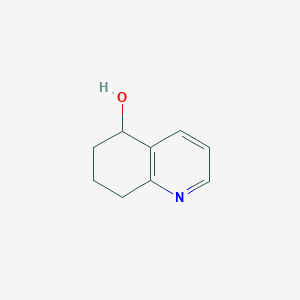

5,6,7,8-テトラヒドロキノリン-5-オール

概要

説明

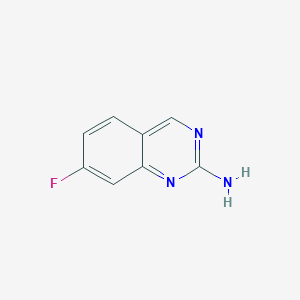

5,6,7,8-Tetrahydroquinolin-5-ol and its derivatives are of significant interest in medicinal and organic chemistry due to their broad spectrum of biological activities and chemical properties. These compounds are valuable chemotypes with a partially-saturated bicyclic ring that serves as key intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

A concise one-pot synthesis method for trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines using a three-step procedure has been optimized, providing novel derivatives with tertiary-substituents (Russell J. Johnson et al., 2013). Additionally, enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines have been prepared via lipase-catalyzed kinetic acetylation, demonstrating the potential for precise stereochemical control in their synthesis (J. Uenishi, Masahiro Hamada, 2002).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolines has been extensively studied, with X-ray diffraction analysis providing detailed insights into their crystal structure. This analysis is crucial for understanding the physical and chemical properties of these compounds, which can be tailored for specific applications (D. A. Rudenko et al., 2012).

Chemical Reactions and Properties

5,6,7,8-Tetrahydroquinolines undergo various chemical reactions that enhance their utility in organic synthesis. For instance, reactions of the 8-lithio-derivative with trimethylsilyl isocyanate and isothiocyanate followed by hydrolysis provide a convenient one-step synthesis of carboxamides and thio-carboxamides, respectively (A. Curran, R. Shepherd, 1976).

科学的研究の応用

- 5,6,7,8-テトラヒドロキノリン-8-オールは、ヒト腫瘍細胞株に対する抗増殖効果について研究されています。特に、HT-29、A2780、MSTO-211Hの3つの癌細胞株に対する活性が評価されました 。研究者らは、この化合物が癌進行の阻害剤としての可能性を探っています。

- 5,6,7,8-テトラヒドロキノリン-8-アミンから誘導された化合物AMD11070(6)は、強力なCXCR4アンタゴニストとして同定されました。CXCR4は、免疫細胞に発現するケモカイン受容体であり、癌転移およびHIV感染に関与しています。この知見は、この化合物が新規抗HIV薬および癌治療薬の開発のための足場としての可能性があることを示しています 。

- 5,6,7,8-テトラヒドロイソキノリン(Bz-テトラヒドロイソキノリンとしても知られています)は、全合成の取り組みで使用されてきました。例えば、(±)-デソキシコデイン-Dの合成において役割を果たしました 。その構造的多様性は、合成化学において貴重です。

- 研究者らは、このシリーズの最も活性な化合物をエナンチオピュアな形で合成しました。両方のエナンチオマーを評価することで、それらの生物学的標的との相互作用を理解することを目指しました 。このアプローチは、潜在的な治療応用に関する洞察を提供します。

- 5,6,7,8-テトラヒドロキノリン-8-アミン構造の存在は、薬物開発のための優位構造としての可能性を示唆しています。それは、多様な生物活性を持つ分子を設計するための基盤として役立ちます 。

- 5,6,7,8-テトラヒドロキノリン-8-オールは、プロテオミクス研究で使用されます。その生化学的特性は、タンパク質相互作用と機能の研究に関連しています 。

抗増殖活性

CXCR4アンタゴニズム

全合成

生物学的標的

優位構造

プロテオミクス研究

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary targets of 5,6,7,8-Tetrahydroquinolin-5-ol are the intracellular levels of reactive oxygen species (ROS) in colorectal cancer (CRC) cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. When overproduced, ros can cause oxidative stress, leading to cell damage and death .

Mode of Action

5,6,7,8-Tetrahydroquinolin-5-ol interacts with its targets by evoking cellular stress through ROS . This compound induces massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . The compound also suppresses colony formation and the migration of HCT-116 cells, as well as deregulates the expression of several proteins involved in cell proliferation and metastasis .

Biochemical Pathways

The affected biochemical pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to autophagy, a process where the cell self-digests its own components, providing an alternative energy source during periods of metabolic stress .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Result of Action

The result of the action of 5,6,7,8-Tetrahydroquinolin-5-ol is the inhibition of CRC growth and proliferation . It achieves this by inducing oxidative stress, disrupting cell survival balance, and triggering autophagy . It also suppresses colony formation and cell migration, and deregulates the expression of proteins involved in cell proliferation and metastasis .

Action Environment

The action environment of 5,6,7,8-Tetrahydroquinolin-5-ol is within the intracellular environment of CRC cells . Environmental factors such as the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

It is known that substituted derivatives of tetrahydroquinoline, a similar compound, are common in medicinal chemistry . These derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 251 °C and a melting point of 20 °C

特性

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANQCUHPUQHIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404726 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194151-99-0 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)